molecular formula C11H12ClNO3S2 B2744358 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate CAS No. 65287-04-9

3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

Cat. No. B2744358
CAS RN: 65287-04-9
M. Wt: 305.79
InChI Key: MMERGMYXQLSZMU-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate (CMBT) is an organic compound that has been used in various scientific research applications. CMBT is a water-soluble compound with a wide range of applications in the field of biochemistry and physiology. CMBT has been studied for its potential to be used as a biochemical and physiological agent, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

Sulfonation Reactions

Sulfonation is a critical reaction in organic synthesis for introducing sulfonic acid groups into molecules, which can alter their solubility, reactivity, and other chemical properties. Research indicates that various benzothiazol derivatives undergo sulfonation reactions to yield sulfonated products with potential application in different fields, including material science and pharmaceuticals. The sulfonation of benzothiazole derivatives illustrates the chemical's versatility in creating compounds with varied sulfonic acid placements, which can be crucial in the synthesis of dyes, drugs, and advanced materials (Ansink & Cerfontain, 2010).

Antimicrobial Activity

Quaternary ammonium salts derived from sulfonated benzothiazole compounds have been evaluated for their antimicrobial and antifungal activities. This demonstrates the potential of such compounds in developing new antimicrobial agents. Among various synthesized derivatives, some showed promising activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the chemical's applicability in creating biologically active compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Synthesis

Benzothiazole sulfonates serve as intermediates in the synthesis of complex organic molecules, including cyclic sulfonamides and xanthenes, via catalytic processes. These compounds are essential in pharmaceuticals and materials science for their various biological and physical properties. For instance, the synthesis of cyclic sulfonamides through Diels-Alder reactions and the one-pot synthesis of xanthenes catalyzed by task-specific ionic liquids demonstrate the role of benzothiazole sulfonates in facilitating complex organic transformations (Greig, Tozer, & Wright, 2001).

Proton Exchange Membranes

In the development of proton exchange membranes (PEMs) for fuel cell applications, benzothiazole sulfonate derivatives have been investigated as building blocks. The introduction of sulfonate groups into polymeric backbones enhances their ionic conductivity and water uptake, critical for efficient PEMs. Research in this area explores the synthesis and properties of sulfonated poly(arylene ether) copolymers, aiming to develop PEMs with high conductivity and good stability (Pang, Zhang, Li, Liu, & Jiang, 2008).

properties

IUPAC Name

3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S2/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMERGMYXQLSZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

CAS RN

65287-04-9
Record name 65287-04-9
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